molecular formula C28H60NO7PS B12792719 rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine CAS No. 131933-49-8

rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine

Cat. No.: B12792719
CAS No.: 131933-49-8
M. Wt: 585.8 g/mol
InChI Key: SSDWNZLAZQZHGA-UHFFFAOYSA-N
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Description

rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine is a synthetic compound known for its unique chemical structure and properties. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure includes a phosphocholine group, which is known for its role in cellular membranes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine involves multiple steps, including the formation of the phosphocholine group and the attachment of the octadecylsulfo and ethoxypropyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfo group to a sulfide.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphocholine-containing molecules.

    Biology: Investigated for its role in cellular signaling and membrane dynamics.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of new materials and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine involves its interaction with cellular membranes and proteins. The phosphocholine group is known to mimic natural phospholipids, allowing the compound to integrate into cell membranes and influence signaling pathways. This can affect various cellular processes, including membrane fluidity, protein function, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to integrate into cell membranes and influence signaling pathways sets it apart from other similar compounds.

Properties

CAS No.

131933-49-8

Molecular Formula

C28H60NO7PS

Molecular Weight

585.8 g/mol

IUPAC Name

(2-ethoxy-3-octadecylsulfonylpropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H60NO7PS/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-38(32,33)27-28(34-7-2)26-36-37(30,31)35-24-23-29(3,4)5/h28H,6-27H2,1-5H3

InChI Key

SSDWNZLAZQZHGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCS(=O)(=O)CC(COP(=O)([O-])OCC[N+](C)(C)C)OCC

Origin of Product

United States

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